tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate
Description
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate: is a chemical compound with the molecular formula C13H18BrN3O3 and a molecular weight of 344.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAFWCMLOLUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate typically involves the following steps:
Bromination of Pyridine: Pyridine is reacted with hydrobromic acid to introduce a bromine atom, forming 5-bromopyridine.
Formylation: The brominated pyridine undergoes formylation to introduce a formamido group.
Carbamate Formation: The formamido derivative is then reacted with tert-butyl carbamate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate involves several steps:
- Bromination of Pyridine : Introduction of a bromine atom to form 5-bromopyridine.
- Formylation : The brominated pyridine undergoes formylation to introduce a formamido group.
- Carbamate Formation : The formamido derivative is reacted with tert-butyl carbamate to yield the final product .
Medicinal Chemistry
Drug Development :
This compound serves as an intermediate in synthesizing more complex drug candidates. Its unique structure allows for modifications that can enhance biological activity, making it a valuable precursor in pharmaceutical research .
Biological Studies
Biological Probes :
this compound is utilized as a probe to study specific proteins or enzymes. Its interactions can provide insights into enzyme mechanisms and protein functions, which are crucial for understanding various biological processes.
Industrial Applications
The compound is also explored for its potential in the production of specialty chemicals and materials. Its properties may allow for applications in the development of agrochemicals or other industrial products where specific reactivity or stability is required .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of similar compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and inflammatory markers, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of pyridine derivatives revealed that certain compounds exhibited notable antibacterial activity against various pathogens. This highlights the potential application of this compound in treating infections, making it a candidate for further investigation in drug development .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors by forming covalent or non-covalent interactions .
Comparison with Similar Compounds
- tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the pyridine ring, which can influence their chemical reactivity and biological activity .
- Unique Properties: tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate (CAS No. 103878-47-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula C13H18BrN3O3 and a molecular weight of 344.21 g/mol, this compound features a brominated pyridine moiety, which is known to influence its biological properties.
The synthesis of this compound typically involves several steps:
- Bromination of Pyridine : The reaction of pyridine with hydrobromic acid introduces a bromine atom at the 5-position.
- Formylation : The brominated pyridine undergoes formylation to introduce a formamido group.
- Carbamate Formation : The resulting formamido derivative is reacted with tert-butyl carbamate to yield the final product.
This compound serves as an intermediate in the synthesis of more complex molecules and has applications in drug development and as a biological probe in research studies .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the formamido group enhances its binding affinity, allowing it to modulate enzymatic activity through both covalent and non-covalent interactions .
Enzyme Inhibition
The compound has been explored for its enzyme inhibition capabilities. For instance, studies on similar structures indicate that modifications on the pyridine ring can significantly affect enzyme binding and inhibition profiles, making it a candidate for further investigation in enzyme-targeted therapies .
Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various brominated compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various strains .
Study 2: Enzyme Interaction
A structure-activity relationship (SAR) study focused on pyridine derivatives demonstrated that modifications at the 5-position significantly impacted their inhibitory activity against specific enzymes involved in metabolic pathways. The study highlighted that compounds with formamido groups showed enhanced binding affinity, suggesting that this compound could be effective in similar applications .
Comparative Analysis
The following table compares this compound with other related compounds based on their biological activities:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition | 10 - 50 |
| tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | - | Moderate Antimicrobial | 20 - 60 |
| tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | - | Weak Antimicrobial | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
